m-PEG12-azide
Overview
Description
m-PEG12-azide is a polyethylene glycol derivative containing an azide group. It is commonly used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs) and in click chemistry reactions. The azide group allows for the formation of stable triazole linkages through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) reactions .
Mechanism of Action
Target of Action
m-PEG12-azide is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are bifunctional molecules that bind to a target protein and an E3 ubiquitin ligase . The primary targets of this compound, therefore, are the E3 ubiquitin ligase and the protein targeted for degradation .
Mode of Action
The azide group in this compound can undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with molecules containing alkyne groups . This reaction is part of the “click chemistry” approach, which is characterized by its specificity, reliability, and efficiency . The result is the formation of a stable triazole ring, which links the E3 ubiquitin ligase ligand and the target protein ligand together .
Biochemical Pathways
The action of this compound affects the ubiquitin-proteasome system . Once the PROTAC molecule is formed, it induces the degradation of the target protein by the proteasome . This is achieved by bringing the target protein in close proximity to the E3 ubiquitin ligase, which tags the target protein with ubiquitin molecules . The ubiquitin-tagged protein is then recognized and degraded by the proteasome .
Pharmacokinetics
It is known that the compound is soluble in water, dmso, dcm, and dmf , which suggests that it could have good bioavailability. The use of PEG linkers like this compound in drug design is known to improve solubility and stability, potentially enhancing the pharmacokinetic profile .
Result of Action
The primary result of this compound’s action is the degradation of the target protein . By linking the target protein to an E3 ubiquitin ligase, the PROTAC molecule induces the ubiquitination and subsequent degradation of the target protein . This can lead to a decrease in the function of the target protein, which can be beneficial in cases where the protein is overactive or malfunctioning .
Action Environment
The action of this compound, as part of a PROTAC molecule, takes place intracellularly . The environmental factors that could influence its action include the presence and activity of the E3 ubiquitin ligase and the proteasome, the concentration of the target protein, and the intracellular conditions that could affect the stability of the PROTAC molecule
Biochemical Analysis
Biochemical Properties
m-PEG12-azide plays a crucial role in biochemical reactions due to its ability to participate in click chemistry. It interacts with various biomolecules, including enzymes and proteins, through CuAAC reactions. For instance, this compound can react with alkyne-containing molecules to form stable triazole linkages . This interaction is highly specific and efficient, making this compound a valuable tool in bioconjugation and labeling studies.
Cellular Effects
This compound influences cellular processes by facilitating the targeted degradation of proteins. In the context of PROTACs, this compound is used to link a ligand for an E3 ubiquitin ligase to a ligand for the target protein . This linkage allows the ubiquitin-proteasome system to selectively degrade the target protein, thereby modulating cell signaling pathways, gene expression, and cellular metabolism . The precise effects of this compound on cells depend on the specific target protein and the context of the experiment.
Molecular Mechanism
The molecular mechanism of this compound involves its participation in click chemistry reactions. The azide group of this compound reacts with alkyne groups in the presence of a copper catalyst to form triazole linkages . This reaction is highly specific and efficient, allowing for the precise modification of biomolecules. In the context of PROTACs, this compound facilitates the formation of a bifunctional molecule that can recruit an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is generally stable when stored at 4°C in a sealed container away from moisture . In solution, it may degrade over time, particularly at higher temperatures. Long-term effects on cellular function depend on the stability of the this compound conjugates and the persistence of the target protein degradation.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, this compound may effectively facilitate the degradation of target proteins without causing significant toxicity . At higher doses, there may be threshold effects, including potential toxicity or adverse effects on cellular function. The optimal dosage of this compound depends on the specific experimental context and the target protein.
Metabolic Pathways
This compound is involved in metabolic pathways related to protein degradation. In the context of PROTACs, this compound facilitates the ubiquitination and subsequent degradation of target proteins by the proteasome . This process involves the interaction of this compound with E3 ubiquitin ligases and the target protein, leading to changes in metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed based on its interactions with transporters and binding proteins. The PEG moiety of this compound enhances its solubility and facilitates its distribution in aqueous environments . The azide group allows for specific targeting and modification of biomolecules, influencing the localization and accumulation of this compound conjugates.
Subcellular Localization
The subcellular localization of this compound depends on its conjugation to specific targeting signals or post-translational modifications. This compound can be directed to specific compartments or organelles within the cell based on the nature of its conjugates . This localization can affect the activity and function of this compound, particularly in the context of targeted protein degradation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of m-PEG12-azide typically involves the modification of polyethylene glycol (PEG) with an azide group. One common method is the reaction of PEG with sodium azide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The final product is purified through techniques such as column chromatography or recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
m-PEG12-azide primarily undergoes click chemistry reactions, specifically:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction involves the azide group reacting with an alkyne group in the presence of a copper catalyst to form a stable triazole linkage
Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction occurs without the need for a copper catalyst and involves the azide group reacting with a strained alkyne group, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN)
Common Reagents and Conditions
CuAAC: Requires a copper catalyst, typically copper sulfate (CuSO4) and a reducing agent such as sodium ascorbate. .
SPAAC: Does not require a catalyst and can be performed in aqueous or organic solvents
Major Products
The major products of these reactions are triazole-linked compounds, which are highly stable and useful in various applications .
Scientific Research Applications
m-PEG12-azide has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of PROTACs, which are molecules designed to target and degrade specific proteins within cells
Biology: Employed in the modification of biomolecules, such as proteins and nucleic acids, to study their functions and interactions
Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents
Industry: Applied in the development of advanced materials, such as hydrogels and nanomaterials, for various industrial applications
Comparison with Similar Compounds
Similar Compounds
m-PEG4-azide: A shorter polyethylene glycol derivative with similar properties but a shorter chain length.
m-PEG6-azide: Another polyethylene glycol derivative with a moderate chain length.
m-PEG8-azide: A longer polyethylene glycol derivative with properties similar to m-PEG12-azide but with a shorter chain.
Uniqueness
This compound is unique due to its longer polyethylene glycol chain, which provides greater solubility and flexibility in aqueous environments. This makes it particularly useful in applications where longer linkers are required, such as in the synthesis of PROTACs and the modification of large biomolecules .
Properties
IUPAC Name |
1-azido-2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H51N3O12/c1-29-4-5-31-8-9-33-12-13-35-16-17-37-20-21-39-24-25-40-23-22-38-19-18-36-15-14-34-11-10-32-7-6-30-3-2-27-28-26/h2-25H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXVJBKLBTILMNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H51N3O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
585.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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